molecular formula C19H15ClFN3O3 B2399285 2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 899942-49-5

2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B2399285
CAS RN: 899942-49-5
M. Wt: 387.8
InChI Key: NRUIYVNFWPILCQ-UHFFFAOYSA-N
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Description

2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CFM-2, and it has been found to exhibit promising results in various preclinical studies.

Mechanism of Action

CFM-2 exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by CFM-2 results in the attenuation of inflammation and pain.
Biochemical and Physiological Effects:
CFM-2 has been found to exhibit potent anti-inflammatory and analgesic effects in various preclinical models. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CFM-2 has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

The advantages of using CFM-2 in laboratory experiments include its potent pharmacological effects, its selectivity for COX-2 inhibition, and its low toxicity. However, the limitations of using CFM-2 include its limited solubility in aqueous solutions and its high cost.

Future Directions

Further research is needed to fully elucidate the pharmacological effects of CFM-2 and its potential therapeutic applications in various disease conditions. Future studies should focus on optimizing the synthesis and formulation of CFM-2 for improved solubility and bioavailability. Additionally, the potential synergistic effects of CFM-2 in combination with other anti-inflammatory and analgesic agents should be explored.

Synthesis Methods

CFM-2 can be synthesized by the reaction of 4-chlorobenzyl bromide with 2,3-dioxo-4-(4-fluorophenyl)pyrazine, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then purified using column chromatography.

Scientific Research Applications

CFM-2 has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and pain. It has been found to exhibit potent anti-inflammatory and analgesic effects in preclinical studies.

properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3/c20-14-3-1-13(2-4-14)11-23-9-10-24(19(27)18(23)26)12-17(25)22-16-7-5-15(21)6-8-16/h1-10H,11-12H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUIYVNFWPILCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide

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